REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([F:10])=[N:4][C:5](F)=[C:6]([Cl:8])[CH:7]=1.[OH-].[Na+].O.[OH:14][CH2:15][CH:16]([CH2:18][OH:19])[OH:17]>>[Cl:8][C:6]1[C:5]([O:14][CH2:15][CH:16]([OH:17])[CH2:18][OH:19])=[N:4][C:3]([F:10])=[C:2]([Cl:1])[CH:7]=1 |f:1.2|
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Name
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|
Quantity
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12.9 g
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Type
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reactant
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Smiles
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ClC=1C(=NC(=C(C1)Cl)F)F
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Name
|
|
Quantity
|
2.9 g
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Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
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50 mL
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Type
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reactant
|
Smiles
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OCC(O)CO
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Name
|
|
Quantity
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25 mL
|
Type
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reactant
|
Smiles
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OCC(O)CO
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Name
|
|
Quantity
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200 mL
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Type
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reactant
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Smiles
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O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was maintained at ~85° C. for ~17 minutes
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Type
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TEMPERATURE
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Details
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cooled
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Type
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CUSTOM
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Details
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The solid which precipitated
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Type
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CUSTOM
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Details
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dried
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Type
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DRY_WITH_MATERIAL
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Details
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dried and most of the benzene
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Type
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CUSTOM
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Details
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was removed by evaporation under reduced pressure
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Type
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ADDITION
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Details
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The residue was mixed with hexane
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Type
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TEMPERATURE
|
Details
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cooled
|
Type
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CUSTOM
|
Details
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the crystalline 3-(3,5-dichloro-6-fluoro-2-pyridyloxy)-1,2-propanediol product which precipitated
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Type
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FILTRATION
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Details
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was recovered by filtration
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Name
|
|
Type
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|
Smiles
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ClC=1C(=NC(=C(C1)Cl)F)OCC(CO)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |